MQAE

Description

Properties

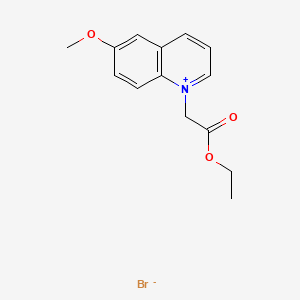

IUPAC Name |

ethyl 2-(6-methoxyquinolin-1-ium-1-yl)acetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16NO3.BrH/c1-3-18-14(16)10-15-8-4-5-11-9-12(17-2)6-7-13(11)15;/h4-9H,3,10H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLLHVISNOIYHR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C[N+]1=CC=CC2=C1C=CC(=C2)OC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376350 | |

| Record name | MQAE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162558-52-3 | |

| Record name | MQAE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxyquinolinium-1-acetic acid ethylester bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is MQAE and how does it work

An In-depth Technical Guide to MQAE: Principles, Applications, and Experimental Protocols

Introduction to this compound

N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide, commonly known as this compound, is a fluorescent indicator widely utilized for the measurement of intracellular chloride ion (Cl⁻) concentrations.[1][2][3][4][5] As a derivative of 6-methoxyquinolinium, this compound's fluorescence is highly sensitive to the presence of chloride ions.[2][4][5] This property makes it an invaluable tool in cellular biology, neurobiology, and drug discovery for monitoring chloride homeostasis and transport.[1][6]

The primary mechanism of action for this compound is collisional quenching .[2][4][5] In this process, chloride ions, upon collision with an excited this compound molecule, facilitate a non-radiative return to the ground state.[7] This results in a decrease in fluorescence intensity that is directly proportional to the intracellular chloride concentration.[1][3][8] Consequently, a higher intracellular chloride concentration leads to lower this compound fluorescence, and vice versa.[3][9]

This compound is cell-permeant, allowing for straightforward loading into living cells.[3] It is suitable for a variety of fluorescence-based analytical techniques, including fluorescence microscopy, confocal microscopy, flow cytometry, and two-photon microscopy.[1][3]

Physicochemical and Spectroscopic Properties

The utility of this compound as a chloride indicator is defined by its specific chemical and optical characteristics. These properties are summarized in the table below.

| Property | Value | References |

| Full Chemical Name | N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide | [2][6][10] |

| Molecular Formula | C₁₄H₁₆BrNO₃ | [10] |

| Molecular Weight | 326.19 g/mol | [10] |

| Excitation Wavelength (λex) | ~350-355 nm | [3][4][10] |

| Emission Wavelength (λem) | ~460 nm | [3][4][10] |

| Molar Extinction Coefficient (ε) | 4850 M⁻¹cm⁻¹ at 320 nm | [4] |

| Stern-Volmer Constant (Ksv) | 25 M⁻¹ (in cultured aortic smooth muscle cells) to 200 M⁻¹ (in solution) | [2][4] |

| Solubility | Soluble in water and DMSO | [10] |

| Cell Permeability | Membrane permeant | [3] |

Principle of Chloride Detection: Collisional Quenching

The detection of chloride ions by this compound is governed by the Stern-Volmer relationship, which describes the process of collisional quenching.[9][11] The relationship is expressed by the following equation:

F₀ / F = 1 + Ksv [Cl⁻]

Where:

-

F₀ is the fluorescence intensity of this compound in the absence of chloride.

-

F is the fluorescence intensity of this compound in the presence of chloride.

-

Ksv is the Stern-Volmer quenching constant, a measure of the sensitivity of this compound to chloride.

-

[Cl⁻] is the chloride concentration.

This equation highlights the inverse relationship between fluorescence intensity and chloride concentration. The Stern-Volmer constant (Ksv) is a critical parameter that can be influenced by the intracellular environment, including viscosity and temperature. Therefore, it is crucial to determine the Ksv in situ for accurate quantification of intracellular chloride.[2]

References

- 1. Two-photon chloride imaging using this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of this compound for measurement of intracellular [Cl-] in cultured aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. hamamatsu.com [hamamatsu.com]

- 5. Intracellular chloride detection [bio-protocol.org]

- 6. picoquant.com [picoquant.com]

- 7. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Chloride Detection Using N-(6-Methoxyquinolyl)acetoethyl Ester (MQAE)

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for utilizing MQAE, a fluorescent indicator for the quantitative measurement of chloride ions in biological systems. It covers the core mechanism of action, detailed experimental protocols, data analysis techniques, and applications in research and drug discovery.

Core Principle of this compound-Based Chloride Detection

N-(6-Methoxyquinolyl)acetoethyl ester (this compound) is a widely used, cell-permeable fluorescent dye for measuring intracellular chloride concentrations ([Cl⁻]i).[1][2] Its utility stems from a specific interaction between the this compound fluorophore and chloride ions, which results in a predictable change in its fluorescence intensity.

Mechanism of Action: Collisional Quenching

The fundamental principle of chloride detection by this compound is collisional quenching .[3][4][5] This process occurs when chloride ions, acting as quenchers, collide with this compound molecules that are in an excited state after absorbing light. This collision provides a non-radiative pathway for the excited this compound to return to its ground state, thereby decreasing the number of photons emitted and reducing the overall fluorescence intensity.[3][5]

The fluorescence intensity of this compound is therefore inversely proportional to the concentration of chloride ions.[2] This relationship is selective for certain anions, with a high sensitivity for halides like chloride, bromide, and iodide.[6] this compound's fluorescence is largely unaffected by physiological concentrations of other anions such as bicarbonate, sulfate, and phosphate, as well as common cations and changes in pH within the physiological range.[6][7][8]

Caption: Collisional quenching mechanism of this compound by chloride ions.

The Stern-Volmer Relationship

The relationship between the quencher (chloride) concentration and fluorescence intensity is quantitatively described by the Stern-Volmer equation.[9][10] This equation is the cornerstone of calibrating this compound fluorescence to determine unknown chloride concentrations.

F₀ / F = 1 + Ksv [Cl⁻]

Where:

-

F₀ is the fluorescence intensity in the absence of chloride.

-

F is the fluorescence intensity at a given chloride concentration [Cl⁻].

-

[Cl⁻] is the molar concentration of chloride ions.

-

Ksv is the Stern-Volmer constant, a measure of the sensitivity of the fluorophore to the quencher. A higher Ksv indicates greater sensitivity.[11]

By measuring F₀ and F at various known chloride concentrations, a linear Stern-Volmer plot of F₀/F versus [Cl⁻] can be generated. The slope of this line is the Ksv.[12]

Quantitative and Optical Properties of this compound

A summary of this compound's key properties is essential for designing and interpreting experiments.

| Property | Value | Reference(s) |

| Chemical Name | N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide | [6][11] |

| Molecular Weight | 326.19 g/mol | [11] |

| Excitation Maximum (λex) | ~355 nm | [6][13] |

| Emission Maximum (λem) | ~460 nm | [6][13] |

| Molar Absorbance (ε) | 4,850 M⁻¹cm⁻¹ (at 320 nm) | [6][8][13] |

| Fluorescence Lifetime (τ₀) | ~21.6 ns (in aqueous solution, no Cl⁻) | [8][14] |

| Stern-Volmer Constant (Ksv) | ~200 M⁻¹ (in vitro) | [6][7][11] |

| 5-40 M⁻¹ (intracellular, cell-type dependent) | [1][9][15] | |

| Solubility | Water, DMSO | [11] |

| Cell Permeability | Yes (Membrane Permeant) | [2] |

Anion Selectivity (Stern-Volmer Constants, Ksv)

| Anion | Ksv (M⁻¹) | Reference(s) |

| Chloride (Cl⁻) | 200 | [6] |

| Bromide (Br⁻) | 293 | [6] |

| Iodide (I⁻) | 456 | [6] |

| Thiocyanate (SCN⁻) | 410 | [6] |

| Citrate | 41 | [6] |

Experimental Protocols and Workflow

Accurate measurement of chloride concentration using this compound requires careful execution of sample preparation, dye loading, and calibration protocols.

Caption: General experimental workflow for intracellular chloride measurement using this compound.

Protocol 1: Preparation of this compound Solutions

-

This compound Stock Solution (10 mM): Dissolve 1 mg of this compound (MW: 326.19) in 306.6 µL of anhydrous DMSO.[2] Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[2]

-

This compound Working Solution (1-10 mM): On the day of the experiment, dilute the 10 mM stock solution to the desired final concentration (typically 4-10 mM for cell loading) using a suitable buffer, such as Krebs-HEPES buffer.[2][6] The optimal concentration should be determined empirically for each cell type.

Protocol 2: Loading this compound into Cultured Cells

-

Cell Preparation: Culture cells (adherent or suspension) to the desired confluency under standard conditions.

-

Washing: For adherent cells, aspirate the culture medium and wash the cells 1-2 times with a chloride-containing buffer (e.g., Krebs-HEPES).[3][5] For suspension cells, pellet by centrifugation and resuspend in buffer.

-

Loading: Add the this compound working solution to the cells and incubate for 30 minutes to several hours (e.g., 4-24 hours) at 37°C, protected from light.[6][16] The optimal loading time is cell-type dependent and represents a balance between achieving sufficient intracellular concentration and minimizing potential cytotoxicity or dye compartmentalization.

-

Final Wash: After incubation, remove the loading solution and wash the cells thoroughly (2-5 times) with dye-free buffer to remove all extracellular this compound.[6][16] The cells are now ready for fluorescence measurement.

Protocol 3: In Situ Calibration of Intracellular Chloride

Because the Ksv of this compound can vary significantly inside the cell compared to aqueous solutions, an in situ calibration is critical for accurate [Cl⁻]i quantification.[15] The double ionophore technique is commonly used to equilibrate intracellular and extracellular chloride concentrations.[9]

-

Prepare Calibration Buffers: Create a series of calibration buffers with known chloride concentrations (e.g., 0, 10, 20, 40, 80 mM). To maintain constant osmolarity, an impermeant anion like gluconate is used to replace chloride.[10][17]

-

Load Cells with this compound: Follow Protocol 2 to load cells with this compound.

-

Equilibrate [Cl⁻]: Expose the this compound-loaded cells to each calibration buffer containing ionophores to equilibrate ion gradients. A common combination is 5-10 µM nigericin (B1684572) (a K⁺/H⁺ exchanger) and 5-10 µM tributyltin (a Cl⁻/OH⁻ exchanger).[9][10]

-

Measure Fluorescence: For each calibration point, measure the steady-state fluorescence intensity (F) at λem ≈ 460 nm with excitation at λex ≈ 355 nm. The fluorescence measured in the 0 mM chloride buffer corresponds to F₀.

-

Generate Stern-Volmer Plot: Plot F₀/F against the known [Cl⁻] for each calibration buffer. Perform a linear regression to determine the slope, which is the intracellular Ksv.[10][17]

Data Analysis and Interpretation

The primary output of an this compound experiment is a change in fluorescence intensity, which must be converted into a chloride concentration using the calibration data.

Caption: Logical relationship between chloride concentration, fluorescence, and data analysis.

Once the intracellular Ksv is determined from the calibration curve, the unknown intracellular chloride concentration ([Cl⁻]i) in experimental cells can be calculated by rearranging the Stern-Volmer equation:

[Cl⁻]i = ( (F₀ / F) - 1 ) / Ksv

For this calculation, F is the fluorescence of the experimental sample, and F₀ is the fluorescence of cells equilibrated in a zero-chloride buffer (determined during calibration).

Applications in Research and Drug Development

This compound's ability to quantify [Cl⁻]i makes it an invaluable tool in various research areas.

-

Studying Ion Channels and Transporters: this compound is extensively used to study the function and regulation of chloride channels, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[6] Assays can measure chloride influx or efflux in response to channel activators (e.g., forskolin) or inhibitors.[6]

-

High-Throughput Screening (HTS): The this compound assay can be adapted to a microplate format for HTS of compound libraries to identify novel modulators of chloride channels.[6] This is crucial for drug discovery in areas like cystic fibrosis and other channelopathies.

-

Neuroscience: Chloride gradients are fundamental to neuronal inhibition via GABAA receptors. This compound has been used to monitor changes in neuronal [Cl⁻]i during synaptic activity and to study the mechanisms of chloride homeostasis in the nervous system.[18][19][20]

-

Cell Biology: this compound aids in investigating the role of chloride in diverse cellular processes, including cell volume regulation, pH homeostasis, and organelle function.[7][8]

Advantages and Limitations

Advantages:

-

High Sensitivity: this compound exhibits a high Stern-Volmer constant, making it very sensitive to chloride.[6][11]

-

Good Quantum Yield: It has a higher fluorescence quantum yield compared to other indicators like SPQ.[4][11][21]

-

Cell Permeability: As an ester, this compound readily crosses cell membranes for easy loading.[2]

-

Selectivity: It shows good selectivity for chloride over most other physiologically relevant anions.[6]

Limitations:

-

Variable Intracellular Ksv: The Stern-Volmer constant can be significantly lower and more variable within the cellular environment compared to in vitro calibrations, necessitating careful in situ calibration for each cell type and experimental condition.[15]

-

Leakage: The dye is not covalently bound and can be actively extruded from cells by organic anion transporters over time.[11] This can be mitigated by performing experiments within a short timeframe after loading or by using transporter inhibitors like probenecid.[11]

-

Photobleaching: Like many fluorophores, this compound is susceptible to photobleaching upon repeated excitation, especially with UV light. Two-photon microscopy can reduce this issue.[15]

-

Hydrolysis: The ester group of this compound can be hydrolyzed by intracellular esterases, potentially altering its fluorescence response.[11]

Conclusion

This compound remains a cornerstone fluorescent probe for the quantitative analysis of intracellular chloride. Its operational principle, based on collisional quenching described by the Stern-Volmer relationship, allows for sensitive and specific detection of chloride ions. While careful consideration of its limitations and the necessity for robust in situ calibration are paramount, the detailed protocols and principles outlined in this guide empower researchers to effectively leverage this compound as a powerful tool in fundamental biology and drug discovery.

References

- 1. Use of this compound for measurement of intracellular [Cl-] in cultured aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. whservicebio.com [whservicebio.com]

- 4. biocompare.com [biocompare.com]

- 5. ecsci.co.kr [ecsci.co.kr]

- 6. hamamatsu.com [hamamatsu.com]

- 7. A lysosomal chloride ion-selective fluorescent probe for biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. biotium.com [biotium.com]

- 12. researchgate.net [researchgate.net]

- 13. gophotonics.com [gophotonics.com]

- 14. researchgate.net [researchgate.net]

- 15. Twenty years of fluorescence imaging of intracellular chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reagent for Monitoring Chloride Ions this compound | CAS 124505-60-8 Dojindo [dojindo.com]

- 17. researchgate.net [researchgate.net]

- 18. Two-photon chloride imaging using this compound in vitro and in vivo. | Semantic Scholar [semanticscholar.org]

- 19. Two-photon chloride imaging using this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. abpbio.com [abpbio.com]

An In-depth Technical Guide to MQAE Excitation and Emission Spectra for Microscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(6-Methoxyquinolyl)acetoethyl ester (MQAE), a widely used fluorescent indicator for intracellular chloride, tailored for microscopy applications. It covers the core principles of this compound's function, detailed experimental protocols, and its application in studying cellular signaling pathways.

Core Principles of this compound as a Chloride Indicator

This compound is a membrane-permeable dye that, once inside the cell, exhibits fluorescence that is dynamically quenched by chloride ions (Cl⁻) through a collisional mechanism.[1][2] This means that the fluorescence intensity of this compound is inversely proportional to the intracellular chloride concentration.[3] An increase in intracellular Cl⁻ leads to a decrease in this compound fluorescence, and vice versa. This relationship is described by the Stern-Volmer equation:

F₀ / F = 1 + Kₛᵥ[Cl⁻]

Where F₀ is the fluorescence intensity in the absence of chloride, F is the fluorescence intensity in the presence of chloride, Kₛᵥ is the Stern-Volmer constant (a measure of the sensitivity of the dye to the quencher), and [Cl⁻] is the chloride concentration.[4]

This compound is particularly valuable for researchers as its fluorescence is not significantly affected by other physiological anions like bicarbonate, sulfate, or phosphate, nor by cations or physiological changes in pH.[1][5]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound:

| Property | Value | References |

| Excitation Maximum (λex) | ~350-355 nm | [3][5][6] |

| Emission Maximum (λem) | ~460 nm | [3][5][6] |

| Molar Extinction Coefficient (ε) | 4850 M⁻¹cm⁻¹ (at 320 nm) | [3][5] |

| Stern-Volmer Constant (Kₛᵥ) | In solution: ~200 M⁻¹ Intracellular: 25-28.3 M⁻¹ | [5][7][8] |

| Cell Permeability | Yes | [3][6] |

| pH Sensitivity | Insensitive in physiological range | [1][5] |

Mechanism of Fluorescence Quenching

The fluorescence of this compound is quenched by chloride ions through a dynamic, collisional process. This relationship can be visualized as follows:

Experimental Protocols

General Protocol for this compound Loading in Cultured Cells

This protocol provides a general guideline for loading this compound into cultured cells. Optimization may be required depending on the cell type.

-

Preparation of this compound Stock Solution:

-

Preparation of this compound Working Solution:

-

Dilute the 10 mM stock solution in a suitable buffer (e.g., Krebs-HEPES buffer) to a final concentration of 5-10 mM.[6] The optimal concentration should be determined empirically for each cell type.

-

-

Cell Preparation:

-

Cell Loading:

-

Add the this compound working solution to the cells and incubate for 30 minutes to several hours (e.g., 4-24 hours) at room temperature or 37°C in the dark.[5][6] Incubation time and temperature are critical parameters that need to be optimized.

-

For some cell types, a brief hypotonic shock may be used to facilitate dye loading.[9]

-

-

Washing:

-

Imaging:

-

Resuspend cells in a serum-free medium or PBS for imaging.[6]

-

Use a fluorescence microscope equipped with filters appropriate for this compound's excitation (~350 nm) and emission (~460 nm) wavelengths.[5][6]

-

Two-photon microscopy can also be utilized, which may reduce photodamage and photobleaching.[10]

-

Experimental Workflow for Intracellular Chloride Measurement

The following diagram illustrates a typical workflow for an experiment measuring changes in intracellular chloride concentration using this compound.

Application in Signaling Pathway Analysis: GABAergic Inhibition

This compound is a valuable tool for studying signaling pathways that involve changes in intracellular chloride, such as the investigation of GABAA receptor-mediated inhibition in neurons.[10] The activation of GABAA receptors, which are ligand-gated chloride channels, typically leads to an influx of Cl⁻, causing hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.

By imaging this compound-loaded neurons, researchers can visualize the spatiotemporal dynamics of chloride influx upon GABAA receptor activation, providing insights into the strength and localization of inhibitory synaptic transmission.[10]

Advanced Microscopy Techniques with this compound

Beyond standard fluorescence microscopy, this compound is also compatible with more advanced imaging modalities:

-

Two-Photon Microscopy: This technique offers advantages for imaging this compound in thick samples like brain slices, as it provides deeper tissue penetration and reduced phototoxicity and photobleaching compared to conventional confocal microscopy.[10]

-

Fluorescence Lifetime Imaging (FLIM): FLIM measures the decay lifetime of this compound fluorescence, which is also dependent on the chloride concentration. A key advantage of FLIM is that the lifetime measurement is independent of the dye concentration, which can be a confounding factor in intensity-based measurements.[1]

Conclusion

This compound remains a cornerstone fluorescent indicator for the dynamic measurement of intracellular chloride concentrations in a wide range of biological applications. Its sensitivity to chloride, coupled with its insensitivity to other physiological ions and pH, makes it a robust tool for researchers in neuroscience, cell biology, and drug discovery. By carefully following optimized protocols and leveraging advanced microscopy techniques, investigators can gain valuable insights into the critical role of chloride homeostasis in cellular function and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (N-(Ethoxycarbonylmethyl)-6-Methoxyquinolinium Bromide) 100 mg | Buy Online | Invitrogen™ [thermofisher.com]

- 3. This compound (7856) by Tocris, Part of Bio-Techne [bio-techne.com]

- 4. researchgate.net [researchgate.net]

- 5. hamamatsu.com [hamamatsu.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biotium.com [biotium.com]

- 8. Use of this compound for measurement of intracellular [Cl-] in cultured aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Twenty years of fluorescence imaging of intracellular chloride - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MQAE: A Fluorescent Chloride Indicator

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE) is a widely utilized fluorescent indicator for the determination of intracellular chloride concentrations ([Cl⁻]i). As a member of the quinolinium-based dye family, this compound's fluorescence is highly sensitive to the presence of chloride ions, making it an invaluable tool in cellular biology, neuroscience, and drug discovery, particularly in the study of ion channel function and cellular homeostasis. This guide provides a comprehensive overview of this compound's chemical structure, physicochemical and fluorescent properties, mechanism of action, and detailed experimental protocols for its application.

Chemical Structure and Physicochemical Properties

This compound is a quaternary ammonium (B1175870) salt with a 6-methoxyquinoline (B18371) core functionalized with an ethoxycarbonylmethyl group at the nitrogen atom.[1][2][3][4] This structure confers membrane permeability, allowing it to be loaded into live cells.[5] The bromide salt of this compound is a white to slightly yellow solid, soluble in water and dimethyl sulfoxide (B87167) (DMSO).[5]

Table 1: Physicochemical and Fluorescent Properties of this compound

| Property | Value | References |

| Chemical Name | N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide | [2][3][4][6] |

| Synonyms | 1-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide | [1] |

| CAS Number | 162558-52-3 | [1] |

| Molecular Formula | C₁₄H₁₆BrNO₃ | [1] |

| Molecular Weight | 326.19 g/mol | [1][2] |

| Appearance | White to slightly yellow solid | [5] |

| Solubility | Soluble in water and DMSO | [5] |

| Purity | ≥97.0% (TLC) | [1] |

| Excitation Maximum (λex) | ~350-355 nm | [5][6] |

| Emission Maximum (λem) | ~460 nm | [5][6] |

| Fluorescence Lifetime (τ₀, in absence of Cl⁻) | ~21.6 ns | |

| Stern-Volmer Constant (Ksv) | ~25 M⁻¹ (intracellular), ~200 M⁻¹ (in solution) | [7] |

Mechanism of Action: Collisional Quenching

The utility of this compound as a chloride indicator stems from its fluorescence quenching by chloride ions through a process of dynamic, or collisional, quenching. When this compound is in its excited state after absorbing a photon, a collision with a chloride ion can cause the this compound molecule to return to its ground state without emitting a photon (a non-radiative transition). This results in a decrease in the observed fluorescence intensity.

The relationship between fluorescence intensity and chloride concentration is described by the Stern-Volmer equation:

F₀ / F = 1 + Ksv [Cl⁻]

Where:

-

F₀ is the fluorescence intensity in the absence of chloride.

-

F is the fluorescence intensity in the presence of chloride.

-

Ksv is the Stern-Volmer constant, a measure of the sensitivity of the dye to the quencher.

-

[Cl⁻] is the chloride concentration.

The quenching is a dynamic process, meaning it relies on the diffusion and collision of the excited fluorophore and the quencher. This mechanism is highly specific for halide ions, with chloride being the most physiologically relevant quencher.

Experimental Protocols

Preparation of this compound Stock Solution

-

Dissolve this compound in high-quality, anhydrous DMSO to a stock concentration of 10 mM. For example, dissolve 1 mg of this compound (MW = 326.19) in 306.6 µL of DMSO.[5]

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

Cell Loading with this compound

The optimal loading conditions can vary depending on the cell type. The following is a general protocol for adherent cells:

-

Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes).

-

Prepare a loading buffer. A common choice is a Krebs-HEPES buffer (e.g., 20 mM HEPES, 128 mM NaCl, 2.5 mM KCl, 2.7 mM CaCl₂, 1 mM MgCl₂, 16 mM glucose, pH 7.4).[6]

-

Dilute the this compound stock solution into the loading buffer to a final concentration of 1-10 mM.[5]

-

Remove the cell culture medium and wash the cells once with the loading buffer.

-

Add the this compound-containing loading buffer to the cells and incubate for 30-60 minutes at 37°C, protected from light.[6]

-

After incubation, wash the cells 2-3 times with the loading buffer to remove extracellular dye.

-

The cells are now ready for imaging.

Intracellular Chloride Measurement

-

Mount the cell culture dish on a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~350/50 nm, Emission: ~460/50 nm).

-

Acquire baseline fluorescence images of the loaded cells.

-

To measure changes in [Cl⁻]i, perfuse the cells with experimental solutions (e.g., containing agonists or antagonists of chloride channels) and record the fluorescence intensity over time.

-

A decrease in fluorescence intensity corresponds to an increase in intracellular chloride concentration, and vice versa.

In Situ Calibration of Intracellular this compound

To quantify the absolute intracellular chloride concentration, an in situ calibration is necessary to determine the Stern-Volmer constant (Ksv) within the cellular environment. This is typically achieved using a combination of ionophores to equilibrate the intracellular and extracellular chloride concentrations.

-

Load cells with this compound as described above.

-

Prepare a set of calibration solutions with known chloride concentrations (e.g., 0, 10, 20, 50, 100, 150 mM). To maintain osmolarity, an impermeant anion like gluconate is often used to replace chloride.

-

Each calibration solution should also contain a combination of ionophores, such as nigericin (B1684572) (a K⁺/H⁺ exchanger) and tributyltin (a Cl⁻/OH⁻ exchanger), to permeabilize the cell membrane to these ions.

-

Sequentially perfuse the cells with each calibration solution and record the steady-state fluorescence intensity (F) for each known chloride concentration.

-

Measure the fluorescence intensity in a zero-chloride solution to obtain F₀.

-

Plot F₀/F against the known chloride concentrations. The slope of the resulting linear fit will be the intracellular Ksv.

-

Once Ksv is determined, the intracellular chloride concentration in experimental conditions can be calculated using the Stern-Volmer equation.

Data Presentation and Analysis

All quantitative data from experiments should be carefully tabulated for clear comparison. For time-course experiments, fluorescence intensity is typically normalized to the initial baseline fluorescence (F/F₀) to account for variations in dye loading between cells. For quantitative measurements, the intracellular Ksv from the calibration curve is used to convert fluorescence intensity values into absolute chloride concentrations.

Synthesis of this compound

The synthesis of this compound was first described by Verkman and colleagues in 1989. While a detailed, step-by-step synthesis protocol is beyond the scope of this guide, the general approach involves the quaternization of 6-methoxyquinoline with an appropriate ethyl bromoacetate (B1195939) derivative. For detailed synthetic procedures, readers are referred to the original publication:

Verkman, A. S., Sellers, M. C., Chao, A. C., Leung, T., & Ketcham, R. (1989). Synthesis and characterization of improved chloride-sensitive fluorescent indicators for biological applications. Analytical biochemistry, 178(2), 355–361.

Conclusion

This compound remains a cornerstone fluorescent probe for the measurement of intracellular chloride. Its sensitivity, membrane permeability, and well-characterized mechanism of action make it a robust tool for investigating a wide range of biological processes. By following the detailed protocols outlined in this guide, researchers can effectively utilize this compound to gain valuable insights into the dynamic role of chloride in cellular function and disease.

References

- 1. 1-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide fluorescence, = 97.0 TLC 162558-52-3 [sigmaaldrich.com]

- 2. moleculardepot.com [moleculardepot.com]

- 3. This compound [N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide] - 100 mg [eurogentec.com]

- 4. This compound [N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide] | AAT Bioquest [aatbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Reagent for Monitoring Chloride Ions this compound | CAS 124505-60-8 Dojindo [dojindo.com]

- 7. Use of this compound for measurement of intracellular [Cl-] in cultured aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the MQAE Mechanism of Action for Chloride Sensing

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Collisional Quenching of Fluorescence

N-(6-Methoxyquinolyl)acetoethyl ester (MQAE) is a widely utilized fluorescent indicator for the detection and quantification of intracellular chloride ions (Cl⁻).[1][2] Its mechanism of action is rooted in a process known as collisional quenching . In this process, chloride ions, when in close proximity to an excited this compound molecule, facilitate its return to the ground electronic state without the emission of a photon. This results in a decrease in the observed fluorescence intensity. The fluorescence intensity of this compound is therefore inversely proportional to the concentration of chloride ions.[1][3]

The relationship between fluorescence quenching and the concentration of the quenching agent (in this case, Cl⁻) is described by the Stern-Volmer equation :

F₀ / F = 1 + Ksv [Cl⁻]

Where:

-

F₀ is the fluorescence intensity in the absence of chloride.

-

F is the fluorescence intensity in the presence of chloride.

-

Ksv is the Stern-Volmer quenching constant, a measure of the efficiency of quenching.

-

[Cl⁻] is the chloride ion concentration.

This relationship provides a quantitative basis for determining intracellular chloride concentrations.[4]

Key Properties and Quantitative Data

This compound and its derivatives possess several key properties that make them suitable for intracellular Cl⁻ sensing. These are summarized in the table below.

| Property | Value | References |

| Excitation Wavelength (λex) | ~350-355 nm | [5][6][7] |

| Emission Wavelength (λem) | ~460 nm | [5][6][7] |

| Stern-Volmer Constant (Ksv) | ~200-204 M⁻¹ | [5][8][9] |

| Molar Absorbance (ε) | 4850 M⁻¹ cm⁻¹ (at 320 nm) | [5] |

| Fluorescence Lifetime (τ) | 21.6 ns | [5] |

Organelle-Targeted Derivatives:

To facilitate the study of chloride concentration within specific cellular compartments, derivatives of this compound have been developed:

| Derivative | Target Organelle | Stern-Volmer Constant (Ksv) | References |

| Mito-MQAE | Mitochondria | 201 M⁻¹ | [5] |

| This compound-MP (Lyso-MQAE) | Lysosomes | 204 M⁻¹ | [5][8] |

These targeted probes operate on the same principle of collisional quenching by chloride ions.

Mechanism of Action: A Visual Representation

The fundamental mechanism of this compound as a chloride sensor can be visualized as a dynamic interaction between the fluorescent probe and chloride ions.

Caption: The operational cycle of this compound for chloride sensing.

Experimental Protocols

General Protocol for Intracellular Chloride Measurement using this compound

This protocol provides a general framework for loading cells with this compound and measuring intracellular chloride concentrations. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Krebs-HEPES buffer (or other suitable physiological buffer)

-

Cell culture medium

-

Fluorescence microscope or plate reader with appropriate filters (Ex: ~350 nm, Em: ~460 nm)

Procedure:

-

Preparation of this compound Stock Solution:

-

Preparation of this compound Working Solution:

-

Dilute the this compound stock solution in Krebs-HEPES buffer to a final working concentration of 5-10 mM.[1] The optimal concentration may vary depending on the cell type.

-

-

Cell Preparation:

-

Culture cells to the desired confluency on coverslips or in multi-well plates suitable for fluorescence imaging.

-

For adherent cells, wash the cells three times with Krebs-HEPES buffer.[6] For suspension cells, centrifuge the cells, discard the supernatant, and resuspend in buffer.

-

-

Cell Loading:

-

Washing:

-

After incubation, remove the this compound loading solution and wash the cells five times with Krebs-HEPES buffer to remove extracellular dye.[6]

-

-

Fluorescence Measurement:

Experimental Workflow for Chloride Channel Activity Assay

This compound can be effectively used to screen for compounds that modulate the activity of chloride channels, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).

Caption: Workflow for a microplate-based chloride channel assay using this compound.

Logical Relationships in Data Interpretation

The interpretation of this compound fluorescence data relies on a clear understanding of the inverse relationship between fluorescence intensity and chloride concentration.

Caption: Logical flow for interpreting changes in this compound fluorescence.

Selectivity and Considerations

This compound exhibits good selectivity for chloride ions over other physiologically relevant anions such as bicarbonate (HCO₃⁻), sulfate (B86663) (SO₄²⁻), and phosphate (B84403) (PO₄³⁻).[5][7] Its fluorescence is also largely insensitive to changes in physiological pH.[5]

Important Considerations:

-

Cellular Efflux: this compound is not covalently bound within the cell and can be actively transported out by organic anion transporters. This can lead to a gradual decrease in the fluorescence signal over time. The rate of efflux can be temperature-dependent and vary between cell types.[9]

-

Hydrolysis: The ester group of this compound can undergo slow hydrolysis within the cell, which may alter its fluorescence properties.[9]

-

Calibration: For accurate quantification of intracellular chloride concentrations, in situ calibration is often necessary. This involves permeabilizing the cells to chloride and equilibrating the intracellular and extracellular chloride concentrations using ionophores like nigericin (B1684572) and tributyltin.[10]

-

Two-Photon Microscopy: this compound is suitable for two-photon excitation microscopy, which can reduce phototoxicity and photobleaching, allowing for longer-term imaging experiments, especially in tissues like brain slices.[11][12]

-

Fluorescence Lifetime Imaging (FLIM): FLIM of this compound can provide a more robust quantitative measure of intracellular chloride that is independent of dye concentration, photobleaching, and light scattering.[3][10]

This technical guide provides a comprehensive overview of the this compound mechanism of action for chloride sensing, equipping researchers with the foundational knowledge required for its effective application in scientific and drug development endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abpbio.com [abpbio.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reagent for Monitoring Chloride Ions this compound | CAS 124505-60-8 Dojindo [dojindo.com]

- 7. gophotonics.com [gophotonics.com]

- 8. A lysosomal chloride ion-selective fluorescent probe for biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biotium.com [biotium.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Twenty years of fluorescence imaging of intracellular chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of [Cl-]i unaffected by the cell volume change using this compound-based two-photon microscopy in airway ciliary cells of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

MQAE for Cellular Chloride Imaging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-(6-methoxyquinolyl) acetoethyl ester (MQAE) is a widely utilized fluorescent indicator for the measurement of intracellular chloride concentration ([Cl⁻]i). Its cell-permeant nature and sensitivity to chloride ions make it a valuable tool in various research fields, from fundamental neurobiology to drug discovery. This guide provides a comprehensive overview of this compound, including its core principles, quantitative properties, experimental protocols, and applications.

Core Principles of this compound-Based Chloride Imaging

This compound is a quinoline-based dye whose fluorescence is dynamically quenched by chloride ions through a collisional mechanism. This means that the fluorescence intensity of this compound is inversely proportional to the intracellular chloride concentration.[1][2] The quenching process is described by the Stern-Volmer relationship, which provides a quantitative basis for the determination of [Cl⁻]i.[1][3] An advantageous feature of this compound is that its fluorescence is not significantly affected by physiological changes in pH or the concentrations of other anions such as bicarbonate, sulfate, and phosphate.[1][4]

The fundamental principle of this compound's function is illustrated in the following diagram:

Quantitative Properties of this compound

A summary of the key quantitative parameters of this compound is presented in the table below for easy comparison. These values are crucial for designing and interpreting experiments.

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~350-355 nm | [4][5] |

| Emission Wavelength (λem) | ~460 nm | [4][5] |

| Stern-Volmer Constant (Ksv) | Up to 220 M⁻¹ (in vitro) | [1] |

| Stern-Volmer Constant (Ksv) | 2-40 M⁻¹ (in vivo) | [6] |

| Molar Absorbance (ε) | 2,800 M⁻¹cm⁻¹ (at 344 nm) | [7] |

| Molecular Weight (MW) | 326.19 g/mol | [7] |

| pH Sensitivity | Insensitive in physiological ranges | [4][5] |

| Anion Selectivity | High for Cl⁻ over other physiological anions | [4] |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in cellular chloride imaging.

Cell Loading with this compound

The general workflow for loading cells with this compound involves incubation with the dye, followed by washing to remove extracellular probe.

Detailed Protocol:

-

Preparation of this compound Stock Solution: Dissolve this compound powder in high-quality, anhydrous DMSO to a stock concentration of 1-10 mM.[2] Store the stock solution at -20°C, protected from light.[2]

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes, coverslips, or microplates).

-

Loading Solution: Dilute the this compound stock solution into a physiologically compatible buffer (e.g., Krebs-HEPES or cell culture medium) to a final working concentration, typically in the range of 4-10 mM.[4]

-

Incubation: Replace the cell culture medium with the this compound loading solution and incubate the cells. Incubation times can vary significantly depending on the cell type, from 30 minutes to 24 hours at 37°C.[2][4][5] Optimal loading conditions should be determined empirically for each cell line.

-

Washing: After incubation, thoroughly wash the cells 2-5 times with dye-free buffer to remove any extracellular this compound.[4][5]

Chloride Imaging and Data Acquisition

This compound can be used with various fluorescence microscopy techniques, including widefield, confocal, and two-photon microscopy, as well as in high-throughput plate reader-based assays.[2][6][8]

Microscopy:

-

Excitation: Use an excitation source centered around 350-355 nm.

-

Emission: Collect the emitted fluorescence at approximately 460 nm.[4]

-

Image Acquisition: Acquire baseline fluorescence images before applying any experimental treatment. Following stimulation, acquire a time-series of images to monitor changes in intracellular chloride.

Fluorescence Lifetime Imaging (FLIM):

FLIM of this compound offers a more quantitative measure of [Cl⁻]i that is independent of dye concentration, photobleaching, and cell path length.[1][9] This technique measures the decay of fluorescence lifetime, which is quenched by chloride.

High-Throughput Screening (HTS):

This compound is suitable for HTS applications to screen for compounds that modulate chloride channel activity.[4]

-

Instrumentation: A fluorescence plate reader equipped with appropriate filters for this compound excitation and emission is required.

-

Assay Principle: Cells are loaded with this compound in a multi-well plate format. The assay measures the change in this compound fluorescence in response to the activation or inhibition of chloride channels by test compounds. For example, in cells expressing the cystic fibrosis transmembrane conductance regulator (CFTR), stimulation with forskolin (B1673556) leads to an increase in chloride efflux, which can be detected as an increase in this compound fluorescence.[4]

In Situ Calibration

To convert fluorescence intensity changes into absolute intracellular chloride concentrations, an in situ calibration is necessary. This is typically performed at the end of each experiment.

Protocol using Ionophores:

-

Prepare a series of calibration solutions with known chloride concentrations, maintaining constant ionic strength.

-

Treat the this compound-loaded cells with a cocktail of ionophores to equilibrate intracellular and extracellular ion concentrations. A common combination is nigericin (B1684572) (a K⁺/H⁺ exchanger) and tributyltin (a Cl⁻/OH⁻ exchanger).[10]

-

Sequentially perfuse the cells with the different calibration solutions and record the corresponding this compound fluorescence intensity.

-

Plot the reciprocal of the fluorescence intensity (F₀/F) against the known chloride concentrations to generate a Stern-Volmer plot. F₀ is the fluorescence in the absence of chloride.

-

Fit the data with a linear regression to determine the Stern-Volmer constant (Ksv) for the specific experimental conditions.[10]

Applications in Drug Development

This compound-based assays are a valuable tool in drug discovery for identifying and characterizing modulators of chloride channels and transporters.[4] These proteins are important drug targets for a variety of diseases, including cystic fibrosis, epilepsy, and neuropathic pain.

The following diagram illustrates the role of this compound in a typical drug discovery workflow for a chloride channel target.

Limitations and Considerations

While this compound is a powerful tool, it is important to be aware of its limitations:

-

Photostability: Like many fluorescent dyes, this compound is susceptible to photobleaching, which can lead to a decrease in fluorescence intensity over time that is independent of chloride concentration.[10] Careful experimental design, including minimizing light exposure and using appropriate controls, is necessary.

-

Dye Leakage: this compound can be actively extruded from some cell types by organic anion transporters.[7] This can result in a gradual loss of signal. The rate of leakage can be temperature-dependent and may be reduced by the use of transporter inhibitors like probenecid.[7]

-

In Vivo Calibration: The Stern-Volmer constant for this compound can differ significantly between in vitro and intracellular environments due to factors such as viscosity and interactions with intracellular components.[6] Therefore, in situ calibration is crucial for accurate quantification of [Cl⁻]i.

-

Two-Photon Excitation: While this compound can be used with two-photon microscopy, its two-photon cross-section is relatively modest.[6][8]

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. hamamatsu.com [hamamatsu.com]

- 5. Reagent for Monitoring Chloride Ions this compound | CAS 124505-60-8 Dojindo [dojindo.com]

- 6. Twenty years of fluorescence imaging of intracellular chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biotium.com [biotium.com]

- 8. Two-photon chloride imaging using this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to Measuring Intracellular Chloride Concentration Using MQAE

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE), a widely used fluorescent indicator for measuring intracellular chloride concentration ([Cl⁻]i). This document details the core principles of this compound-based chloride sensing, provides detailed experimental protocols for its application, and explores its relevance in key physiological signaling pathways and drug discovery.

Introduction to this compound and Intracellular Chloride

Intracellular chloride is a crucial ion involved in a multitude of physiological processes, including the regulation of cell volume, transepithelial transport, and neuronal inhibition.[1] Dysregulation of [Cl⁻]i is implicated in various pathological conditions, making it a significant target for scientific investigation and therapeutic development.[2]

This compound is a membrane-permeant, quinoline-based fluorescent dye that allows for the quantitative measurement of [Cl⁻]i in living cells.[3] Its fluorescence is dynamically quenched by chloride ions through a collisional mechanism, providing a sensitive and real-time readout of intracellular chloride dynamics.[4][5]

Core Principles of this compound-Based Chloride Detection

The fundamental principle behind this compound's utility as a chloride indicator is collisional quenching. When a chloride ion collides with an excited this compound molecule, it promotes a non-radiative return to the ground state, thereby decreasing the fluorescence quantum yield. This relationship is described by the Stern-Volmer equation:

Where:

-

F₀ is the fluorescence intensity in the absence of chloride.

-

F is the fluorescence intensity at a given chloride concentration.

-

Kₛᵥ is the Stern-Volmer constant, a measure of the quenching efficiency.

-

[Cl⁻] is the chloride concentration.

A key advantage of this compound is that its fluorescence is largely insensitive to physiological changes in pH and the concentrations of other common intracellular anions like bicarbonate, sulfate, and phosphate.[8][9]

Quantitative Data for this compound

For effective experimental design and data interpretation, it is crucial to understand the physicochemical and spectral properties of this compound.

| Property | Value | Reference(s) |

| Full Chemical Name | N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide | [5] |

| Molecular Weight | 326.19 g/mol | [10] |

| Excitation Wavelength (λex) | ~350-355 nm | [9][10] |

| Emission Wavelength (λem) | ~460 nm | [9][10] |

| Molar Absorbance (ε) | ~4850 M⁻¹cm⁻¹ at 320 nm | [9] |

| Stern-Volmer Constant (Kₛᵥ) | In vitro: ~200 M⁻¹; In situ: 2-40 M⁻¹ (cell-type dependent) | [8][9] |

| Solubility | Soluble in water and DMSO | [10] |

| Storage | Store at 4°C, protected from light, especially in solution | [10] |

Detailed Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Krebs-HEPES buffer (or other appropriate physiological buffer)

Protocol:

-

Stock Solution (10 mM): Dissolve 1 mg of this compound in 306.6 µL of anhydrous DMSO.[5]

-

Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Working Solution (5-10 mM): Immediately before use, dilute the 10 mM stock solution to the desired final concentration in a physiological buffer (e.g., Krebs-HEPES). The optimal concentration may vary depending on the cell type and experimental conditions.[5]

Cell Loading with this compound

For Adherent Cells:

-

Grow cells to the desired confluency on coverslips or in multi-well plates suitable for microscopy.

-

Remove the culture medium and wash the cells once with the physiological buffer.

-

Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C. Incubation times may need to be optimized for different cell types.[11]

-

After incubation, wash the cells 2-3 times with the physiological buffer to remove extracellular dye.

-

The cells are now ready for imaging.

For Suspension Cells:

-

Pellet the cells by centrifugation (e.g., 400 x g for 4 minutes).[11]

-

Resuspend the cell pellet in the this compound working solution and incubate for 30-60 minutes at 37°C.

-

Pellet the cells again and wash 2-3 times with the physiological buffer to remove extracellular dye.

-

Resuspend the cells in the desired buffer for analysis by flow cytometry or for imaging on a microscope slide.

In Situ Calibration of Intracellular Chloride Concentration

To convert this compound fluorescence intensity to an absolute intracellular chloride concentration, an in situ calibration is essential. This is typically achieved using a combination of ionophores to equilibrate intracellular and extracellular ion concentrations.

Materials:

-

This compound-loaded cells

-

Calibration buffers with varying chloride concentrations (e.g., 0, 20, 40, 60, 80, 100, 120 mM Cl⁻). To maintain osmolarity, chloride is typically replaced with an impermeant anion like gluconate.

-

Nigericin (B1684572) (a K⁺/H⁺ ionophore)

-

Tributyltin (a Cl⁻/OH⁻ antiporter)

Protocol:

-

Prepare a series of calibration buffers with known chloride concentrations. A high potassium concentration (e.g., 120-140 mM) is used in these buffers to clamp the membrane potential near zero.

-

After loading cells with this compound, expose them to the calibration buffer containing 0 mM chloride, supplemented with nigericin (e.g., 5-10 µM) and tributyltin (e.g., 10 µM).[12]

-

Record the fluorescence intensity (F₀) once it stabilizes.

-

Sequentially perfuse the cells with calibration buffers containing increasing concentrations of chloride, each supplemented with the ionophores.

-

Record the steady-state fluorescence intensity (F) for each chloride concentration.

-

Plot F₀/F against [Cl⁻]. The data should yield a linear relationship, and the slope of this line represents the in situ Stern-Volmer constant (Kₛᵥ).

-

Once Kₛᵥ is determined, the intracellular chloride concentration in subsequent experiments can be calculated using the Stern-Volmer equation.

Fluorescence Microscopy and Image Acquisition

Instrumentation:

-

An epifluorescence or confocal microscope equipped with a UV excitation source (e.g., 350-360 nm) and an emission filter centered around 460 nm.

-

For in vivo or deep tissue imaging, a two-photon microscope is recommended to minimize phototoxicity and photobleaching.[13]

Protocol:

-

Place the coverslip with this compound-loaded cells in a perfusion chamber on the microscope stage.

-

Continuously perfuse the cells with a physiological buffer at a constant temperature.

-

Acquire baseline fluorescence images.

-

Apply experimental treatments (e.g., agonists, antagonists, or changes in extracellular ion composition) and record the changes in this compound fluorescence over time.

-

Analyze the fluorescence intensity of individual cells or regions of interest using appropriate image analysis software.

Flow Cytometry

Instrumentation:

-

A flow cytometer equipped with a UV laser for excitation and an appropriate emission filter for this compound fluorescence.

Protocol:

-

Load suspension cells with this compound as described in section 4.2.

-

Resuspend the cells in the desired physiological buffer.

-

Analyze the cells on the flow cytometer, recording the fluorescence intensity for each event.

-

In situ calibration can be performed on a parallel sample of cells as described in section 4.3, with fluorescence intensities measured by the flow cytometer.

Key Signaling Pathways Involving Intracellular Chloride

GABAergic Synaptic Transmission

In the central nervous system, fast inhibitory neurotransmission is primarily mediated by the neurotransmitter GABA, which activates GABA-A receptors, ligand-gated chloride channels. The direction of chloride flux through these channels, and thus the inhibitory or excitatory nature of the GABAergic signal, is determined by the intracellular chloride concentration.

References

- 1. The chloride channel cystic fibrosis transmembrane conductance regulator (CFTR) controls cellular quiescence by hyperpolarizing the cell membrane during diapause in the crustacean Artemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. labinsights.nl [labinsights.nl]

- 4. abpbio.com [abpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]

- 8. Twenty years of fluorescence imaging of intracellular chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hamamatsu.com [hamamatsu.com]

- 10. biotium.com [biotium.com]

- 11. criver.com [criver.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. A lysosomal chloride ion-selective fluorescent probe for biological applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Properties of Quinoline-Based Chloride Indicators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, photophysical properties, and experimental applications of quinoline-based fluorescent indicators for chloride ions. These indicators are indispensable tools in cellular biology, physiology, and drug discovery, enabling the real-time, non-invasive measurement of intracellular chloride concentrations ([Cl⁻]i), which plays a critical role in numerous physiological and pathological processes.

Introduction to Quinoline-Based Chloride Indicators

Quinoline-based fluorescent dyes are the most widely used class of indicators for sensing chloride ions in biological systems. Their fundamental mechanism of action relies on the collisional quenching of their fluorescence by halide ions, primarily chloride. This process results in a decrease in fluorescence intensity that is proportional to the chloride concentration, allowing for quantitative measurements. The quinolinium core provides the necessary photophysical properties, which can be modulated by various substitutions on the quinoline (B57606) ring to enhance brightness, chloride sensitivity, and cell permeability.

Key members of this family include 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ), N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE), 6-methoxy-N-ethylquinolinium iodide (MEQ), and the related acridinium-based indicator, lucigenin (B191737). Each of these indicators possesses distinct properties, making them suitable for different experimental applications.

Signaling Pathway and Sensing Mechanism

The sensing mechanism of quinoline-based chloride indicators is based on a dynamic, collisional quenching process described by the Stern-Volmer equation. Unlike ion-binding indicators that undergo a conformational change upon binding to their target, these quinolinium dyes do not form a stable ground-state complex with chloride ions. Instead, chloride ions, upon collision with the excited-state fluorophore, facilitate non-radiative decay back to the ground state, thus reducing the fluorescence quantum yield.

Quantitative Photophysical and Chloride Sensing Properties

The selection of an appropriate chloride indicator depends on its specific photophysical and sensing characteristics. The following tables summarize the key quantitative data for the most common quinoline-based indicators.

Table 1: Photophysical Properties of Quinoline-Based Chloride Indicators

| Indicator | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| SPQ | 344 | 443 | 3,700[1] | Low[2] |

| This compound | 350[3] | 460[3] | 2,800 (at 344 nm)[3] | Higher than SPQ[3] |

| MEQ | 344[4] | 442[1] | 3,900[1] | - |

| Lucigenin | 368 and 455[2][5] | 505[2][5] | 36,000 (at 368 nm), 7,400 (at 455 nm)[2][5] | ~0.6[2][5] |

Table 2: Chloride Sensing Properties of Quinoline-Based Indicators

| Indicator | Stern-Volmer Constant (KSV, M⁻¹) | Notes |

| SPQ | 118[6] | KSV can be affected by the intracellular environment. |

| This compound | 200[1][3] | Intracellular KSV can vary significantly (2 to 40 M⁻¹). |

| MEQ | 19 (in cells)[5] | Slightly higher than SPQ in fibroblasts.[5] |

| Lucigenin | 390[2][5][6] | Very high chloride sensitivity.[6] |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful application of these indicators. This section provides methodologies for key experiments.

Synthesis of Quinoline-Based Indicators

While the synthesis of quinoline derivatives can be complex, general routes have been established. For instance, the synthesis of 6-methoxy-8-nitroquinoline, a precursor for some indicators, can be achieved via a Skraup reaction. The synthesis of lucigenin can be performed starting from acridone. For detailed, step-by-step protocols, researchers are encouraged to consult specialized organic synthesis literature.

Characterization of Photophysical Properties

This protocol outlines the basic procedure for acquiring absorption and emission spectra.

Methodology:

-

Sample Preparation: Prepare a stock solution of the quinoline-based indicator in a high-purity solvent (e.g., DMSO or water). From this stock, prepare a dilute working solution in the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of approximately 0.1 at the excitation wavelength.

-

UV-Vis Spectroscopy:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the buffer to record a baseline correction.

-

Replace the buffer with the sample solution and record the absorption spectrum to determine the absorption maximum (λex).

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

Excite the sample at its λex.

-

Record the fluorescence emission spectrum to determine the emission maximum (λem).

-

The relative method, using a well-characterized standard, is commonly employed.

Methodology:

-

Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).

-

Prepare Solutions: Prepare a series of dilutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

Measure Absorbance and Fluorescence: For each solution, measure the absorbance at the excitation wavelength and the integrated fluorescence intensity.

-

Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

The KSV is a measure of the sensitivity of the indicator to chloride.

References

- 1. Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MEQ [6-Methoxy-N-ethylquinolinium iodide] | AAT Bioquest [aatbio.com]

- 3. SPQ [6-Methoxy-N-(3-sulfopropyl)quinolinium] | AAT Bioquest [aatbio.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. biotium.com [biotium.com]

- 6. mybiosource.com [mybiosource.com]

Getting Started with MQAE for Live-Cell Imaging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE), a widely used fluorescent indicator for measuring intracellular chloride concentration ([Cl⁻]i) in live cells. This document details the core principles of this compound-based imaging, provides detailed experimental protocols, and presents quantitative data and signaling pathway visualizations to facilitate its application in research and drug development.

Introduction to this compound

This compound is a water-soluble, membrane-permeant fluorescent dye that is highly sensitive to chloride ions.[1] Its fluorescence is dynamically quenched by chloride through a collisional mechanism, where an increase in intracellular chloride concentration leads to a proportional decrease in fluorescence intensity.[2][3] This property makes this compound a valuable tool for real-time monitoring of [Cl⁻]i dynamics in living cells.

Key characteristics of this compound make it suitable for live-cell imaging:

-

High Chloride Sensitivity: this compound exhibits a high Stern-Volmer constant for chloride, indicating its sensitivity to changes in chloride concentration.[4]

-

Spectral Properties: It has an excitation maximum at approximately 350 nm and an emission maximum at around 460 nm.[5][6]

-

Selectivity: this compound fluorescence is not significantly affected by other physiological anions, cations, or pH changes within the physiological range.[4]

-

Cell Permeability: this compound can be loaded into cells non-invasively.[6]

Mechanism of Action: Collisional Quenching

The fluorescence of this compound is quenched by chloride ions through a process known as collisional quenching. When an this compound molecule is in its excited state after absorbing a photon, a collision with a chloride ion can cause it to return to its ground state without emitting a photon. This non-emissive decay pathway competes with fluorescence, leading to a decrease in the observed fluorescence intensity as the concentration of the quencher (chloride ions) increases.

This relationship is described by the Stern-Volmer equation:

F₀ / F = 1 + Kₛᵥ[Cl⁻]

Where:

-

F₀ is the fluorescence intensity in the absence of chloride.

-

F is the fluorescence intensity at a given chloride concentration.

-

Kₛᵥ is the Stern-Volmer constant, a measure of the quenching efficiency.

-

[Cl⁻] is the chloride concentration.

By determining F₀ and Kₛᵥ through a calibration procedure, the unknown intracellular chloride concentration can be calculated from the measured fluorescence intensity.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and reported intracellular chloride concentrations in various cell types.

Table 1: Properties of this compound Fluorescent Indicator

| Parameter | Value | Reference(s) |

| Excitation Wavelength (λex) | ~350 nm | [5][6] |

| Emission Wavelength (λem) | ~460 nm | [5][6] |

| Stern-Volmer Constant (Kₛᵥ) in vitro | ~200 M⁻¹ | [4] |

| Intracellular Stern-Volmer Constant (Kₛᵥ) | 25 - 32 M⁻¹ | [7][8] |

Table 2: Intracellular Chloride Concentrations ([Cl⁻]i) in Various Cell Types

| Cell Type | [Cl⁻]i (mM) | Condition | Reference(s) |

| Mammalian Neurons | 5 - 30 | Resting | [9] |

| Epithelial Cells | 10 - 60 | Resting | [9] |

| Rat Aortic Smooth Muscle Cells | 31.6 ± 3.2 | Steady-state | [7] |

| Cockroach Salivary Ducts | 59 ± 1 | Resting | [10] |

| Mouse Vomeronasal Neurons | ~85 | Resting | [11] |

| Cortical Neurons (in vivo) | 6 ± 2 | Resting | [12] |

Experimental Protocols

This section provides a detailed, step-by-step guide for using this compound in live-cell imaging experiments.

Reagent Preparation

This compound Stock Solution (10 mM):

-

Dissolve 1 mg of this compound (MW: 326.19 g/mol ) in 306.6 µL of anhydrous dimethyl sulfoxide (B87167) (DMSO).[6]

-

Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Krebs-HEPES Buffer (for washing and imaging):

-

20 mM HEPES

-

128 mM NaCl

-

2.5 mM KCl

-

2.7 mM CaCl₂

-

1 mM MgCl₂

-

16 mM Glucose

-

Adjust pH to 7.4.

Cell Loading with this compound

The optimal loading conditions may vary depending on the cell type and should be determined empirically.

For Adherent Cells:

-

Plate cells on a suitable imaging dish or coverslip and culture until they reach the desired confluency.

-

Prepare the this compound loading solution by diluting the 10 mM stock solution in serum-free culture medium or Krebs-HEPES buffer to a final concentration of 1-10 mM.

-

Remove the culture medium from the cells and wash twice with warm Krebs-HEPES buffer.

-

Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

After incubation, wash the cells three to five times with warm Krebs-HEPES buffer to remove extracellular dye.

-

The cells are now ready for imaging.

For Suspension Cells:

-

Centrifuge the cell suspension to obtain a cell pellet.

-

Resuspend the cells in warm, serum-free medium or Krebs-HEPES buffer containing 1-10 mM this compound.

-

Incubate for 30-60 minutes at 37°C with gentle agitation, protected from light.

-

Centrifuge the cells to pellet them and remove the loading solution.

-

Wash the cell pellet by resuspending in warm Krebs-HEPES buffer and centrifuging. Repeat this step two to three times.

-

Resuspend the final cell pellet in Krebs-HEPES buffer for imaging.

Live-Cell Imaging

-

Place the imaging dish or a chamber containing the this compound-loaded cells on the stage of a fluorescence microscope equipped for live-cell imaging (with environmental control for temperature and CO₂).

-

Excite the cells at ~350 nm and collect the emission at ~460 nm.

-

Acquire baseline fluorescence images before applying any experimental treatment.

-

Apply your stimulus or drug of interest and acquire time-lapse images to monitor changes in this compound fluorescence.

In-Situ Calibration of Intracellular this compound Fluorescence

To determine the absolute intracellular chloride concentration, an in-situ calibration is necessary to determine the F₀ and Kₛᵥ values within the cellular environment. This is typically achieved using a cocktail of ionophores to equilibrate the intracellular and extracellular chloride concentrations.

Calibration Solutions: Prepare a set of calibration buffers with varying known chloride concentrations (e.g., 0, 10, 20, 40, 80, 120 mM). The ion composition of these buffers should be adjusted to maintain constant ionic strength and osmolarity. A common approach is to substitute chloride with an impermeant anion like gluconate.

Ionophore Cocktail: A combination of ionophores is used to permeabilize the cell membrane to both cations and anions, effectively clamping the intracellular ion concentrations to the extracellular levels. A typical cocktail includes:

-

Nigericin: A K⁺/H⁺ exchanger.

-

Tributyltin: A Cl⁻/OH⁻ exchanger.

Calibration Procedure:

-

Load the cells with this compound as described in section 4.2.

-

Replace the imaging buffer with the first calibration buffer (e.g., 0 mM Cl⁻).

-

Add the ionophore cocktail to the cells.

-

Allow the cells to equilibrate for 5-10 minutes.

-

Acquire fluorescence images. The average fluorescence intensity from these cells represents F₀.

-

Sequentially perfuse the cells with the remaining calibration buffers (from low to high chloride concentration), allowing for equilibration at each step, and acquire fluorescence images.

-

Plot F₀/F versus the known chloride concentrations. The slope of the resulting linear fit will be the intracellular Stern-Volmer constant (Kₛᵥ).

Data Analysis Workflow

The following diagram illustrates the general workflow for analyzing this compound imaging data to determine intracellular chloride concentrations.

Signaling Pathway Visualizations

Changes in intracellular chloride concentration are critical in various signaling pathways. Below are diagrams of two key pathways where this compound can be employed to study chloride dynamics.

GABA-A Receptor Signaling and Chloride Influx

The γ-aminobutyric acid (GABA) type A receptor is a ligand-gated ion channel that is the primary mediator of fast synaptic inhibition in the central nervous system.[4][13] The binding of GABA to the GABA-A receptor opens its intrinsic chloride channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus inhibiting neuronal firing.[14]

CFTR-Mediated Chloride Transport

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is an ATP-gated anion channel that plays a crucial role in epithelial fluid and electrolyte transport.[15][16] Its activity is primarily regulated by phosphorylation by Protein Kinase A (PKA) following an increase in intracellular cyclic AMP (cAMP).[17][18]

Conclusion